N-(4-ethoxyphenyl)-2-({5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-yl}carbonyl)hydrazinecarbothioamide
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Overview
Description
N~1~-(4-ETHOXYPHENYL)-2-({5-[(3-METHYL-4-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with a unique structure that includes ethoxyphenyl, nitrophenoxy, and furan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-ETHOXYPHENYL)-2-({5-[(3-METHYL-4-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nitration: Introduction of nitro groups into the aromatic ring.
Etherification: Formation of ether bonds by reacting phenols with alkyl halides.
Hydrazinecarbothioamide Formation: Reaction of hydrazine derivatives with carbonyl compounds to form hydrazinecarbothioamides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-ETHOXYPHENYL)-2-({5-[(3-METHYL-4-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halides, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amines, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
N~1~-(4-ETHOXYPHENYL)-2-({5-[(3-METHYL-4-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(4-ETHOXYPHENYL)-2-({5-[(3-METHYL-4-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating receptor function and signaling pathways.
Altering cellular processes: Affecting cell proliferation, apoptosis, and other cellular functions.
Comparison with Similar Compounds
N~1~-(4-ETHOXYPHENYL)-2-({5-[(3-METHYL-4-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
N-(4-ETHOXYPHENYL)-2-FURYLHYDRAZINECARBOTHIOAMIDE: Lacks the nitrophenoxy group.
N-(4-METHOXYPHENYL)-2-FURYLHYDRAZINECARBOTHIOAMIDE: Contains a methoxy group instead of an ethoxy group.
N-(4-ETHOXYPHENYL)-2-FURYLHYDRAZINECARBOTHIOAMIDE: Lacks the methyl group on the furan ring.
These comparisons highlight the structural differences and potential variations in chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H22N4O6S |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-3-[[5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-carbonyl]amino]thiourea |
InChI |
InChI=1S/C22H22N4O6S/c1-3-30-16-6-4-15(5-7-16)23-22(33)25-24-21(27)20-11-9-18(32-20)13-31-17-8-10-19(26(28)29)14(2)12-17/h4-12H,3,13H2,1-2H3,(H,24,27)(H2,23,25,33) |
InChI Key |
NWBBBPDQMNYTMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=C(O2)COC3=CC(=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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